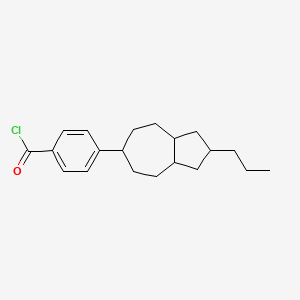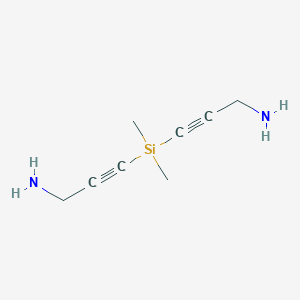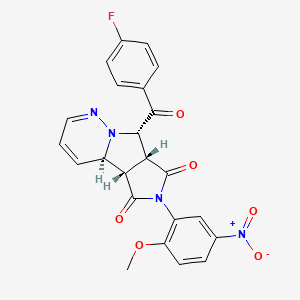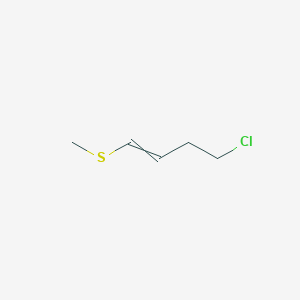
8-(4-Methylphenyl)guanosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) is a modified nucleoside derivative It consists of a guanosine molecule substituted with a 4-methylphenyl group at the 8th position and a dihydrogen phosphate group at the 5’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) typically involves the modification of guanosine. The process begins with the protection of the hydroxyl groups of guanosine, followed by the introduction of the 4-methylphenyl group at the 8th position through a nucleophilic substitution reaction. The final step involves the phosphorylation of the 5’ hydroxyl group to form the dihydrogen phosphate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the guanine base.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: The 4-methylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the guanine base, while substitution reactions can introduce different functional groups at the 8th position.
科学的研究の応用
8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) has several applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on chemical reactivity.
Biology: The compound can be used to investigate the role of modified nucleosides in biological processes, such as DNA replication and repair.
Industry: It may be used in the synthesis of specialized nucleotides for various industrial applications, including biotechnology and pharmaceuticals.
作用機序
The mechanism of action of 8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing various biochemical pathways. The presence of the 4-methylphenyl group may enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Guanosine 5’-monophosphate: A purine ribonucleoside 5’-monophosphate with guanine as the nucleobase.
8-(4-Methoxyphenyl)guanosine 5’-(dihydrogen phosphate): A similar compound with a methoxy group instead of a methyl group at the 4th position.
Uniqueness
8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) is unique due to the presence of the 4-methylphenyl group, which can significantly alter its chemical and biological properties compared to other guanosine derivatives. This modification can enhance its stability, reactivity, and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
920984-09-4 |
|---|---|
分子式 |
C17H20N5O8P |
分子量 |
453.3 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[2-amino-8-(4-methylphenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H20N5O8P/c1-7-2-4-8(5-3-7)13-19-10-14(20-17(18)21-15(10)25)22(13)16-12(24)11(23)9(30-16)6-29-31(26,27)28/h2-5,9,11-12,16,23-24H,6H2,1H3,(H2,26,27,28)(H3,18,20,21,25)/t9-,11-,12-,16-/m1/s1 |
InChIキー |
FLZLOHHMLLHZNP-UBEDBUPSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene](/img/structure/B12617272.png)




![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)

![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester](/img/structure/B12617315.png)
![1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B12617332.png)
![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)
![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)
